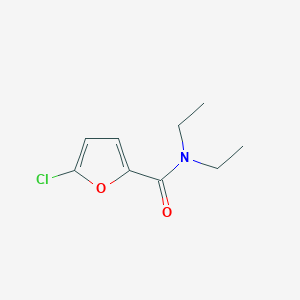
(E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one, also known as DPI, is a chemical compound that has been widely studied for its potential use in scientific research. DPI is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用机制
The mechanism of action of (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. The inhibitory effect of (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one on protein kinase C, for example, is thought to be due to its ability to bind to the enzyme's active site and prevent it from phosphorylating its target proteins. Similarly, the inhibitory effect of (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one on TRPV1 is thought to be due to its ability to block the channel's pore and prevent the flow of ions through it.
Biochemical and Physiological Effects:
(E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one has been shown to have a number of different biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. The anti-inflammatory and analgesic effects of (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one are thought to be due to its ability to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, two enzymes that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. The anti-cancer properties of (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one are thought to be due to its ability to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one in scientific research is its ability to selectively inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying their function and regulation. Additionally, (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one is a small molecule that is relatively easy to synthesize and manipulate, making it a convenient and cost-effective reagent for many different types of experiments. However, one of the limitations of using (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one is its potential for off-target effects, as it may interact with other enzymes and receptors in addition to its intended targets.
未来方向
There are a number of different future directions for research involving (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one, including its potential use as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. Additionally, (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one may be useful in the development of new drugs that target specific enzymes and receptors, as well as in the study of the mechanisms underlying these targets. Further research is needed to fully understand the potential applications of (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one and to develop new and innovative uses for this valuable chemical compound.
合成方法
The synthesis of (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one can be achieved through a number of different methods, including the reaction of 3-acetylpyridine with indole in the presence of a base, or the reaction of 3-acetylindole with pyridine in the presence of an acid. The resulting compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and DMSO.
科学研究应用
(E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one has been used in a variety of different scientific research applications, including the study of the mechanism of action of a number of different enzymes and receptors. (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one has been shown to inhibit the activity of a number of different enzymes, including protein kinase C, cyclooxygenase-2, and 5-lipoxygenase. Additionally, (E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one has been shown to have an inhibitory effect on the activity of certain ion channels, such as the transient receptor potential cation channel subfamily V member 1 (TRPV1).
属性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(8-7-13-4-3-10-17-12-13)18-11-9-14-5-1-2-6-15(14)18/h1-8,10,12H,9,11H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZSBNWIBLVKCD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)

![2-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7510166.png)

![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)



![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)
